2-Methylaminomethyl coumaran
Overview
Description
2-Methylaminomethyl coumaran is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a methylaminomethyl group to the coumaran structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
Coumarin-based compounds, such as 2-Methylaminomethyl coumaran, are known to have a wide range of biological and therapeutic properties . They are secondary metabolites made up of benzene and α-pyrone rings fused together . The primary targets of these compounds are often proteins or enzymes that play crucial roles in various biological processes.
Mode of Action
The mode of action of coumarin-based compounds is diverse and depends on the specific compound and its targets. Generally, these compounds interact with their targets through various mechanisms, including hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . The unique chemical structure of coumarin facilitates these interactions . .
Biochemical Pathways
Coumarins originate from the general phenylpropanoid pathway in plants . The biosynthesis of coumarins involves various enzymes such as coumaroyl-CoA 2′-hydroxylase (C2′H), coumaroyl-CoA 2′-O-β-d-glucosyltransferase (UGT), and hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) . These enzymes catalyze various modifications and conversions to produce different coumarin derivatives . .
Pharmacokinetics
The pharmacokinetics of coumarin-based compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic effects . .
Result of Action
The result of the action of coumarin-based compounds can vary widely, depending on the specific compound and its targets. These compounds have been shown to have numerous biological and therapeutic properties, including potential treatment for various ailments, such as cancer, metabolic, and degenerative disorders . .
Biochemical Analysis
Biochemical Properties
2-Methylaminomethyl coumaran plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, coumarin derivatives, including this compound, have been shown to inhibit enzymes such as monoamine oxidase and cholinesterase . These interactions are crucial in modulating neurotransmitter levels and preventing neurodegenerative diseases. Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor cell lines, coumarin derivatives can uncouple mitochondrial electron transport, preventing mitochondrial signaling and inducing apoptosis . This compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, thereby inhibiting cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that coumarin derivatives can inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This binding interaction prevents the breakdown of acetylcholine, enhancing cholinergic signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, repeated administration of coumarin derivatives in rats has been associated with changes in enzyme levels and hepatic necrosis . The stability of this compound in various experimental conditions is crucial for its consistent biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and bile duct damage . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, coumarin derivatives can be transported across cell membranes by organic anion transporters . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that coumarin derivatives can localize to the endoplasmic reticulum and mitochondria, where they exert their effects on cellular processes . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylaminomethyl coumaran typically involves the alkylation of coumarin derivatives. One common method is the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylaminomethyl coumaran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The methylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized coumarin derivatives.
Scientific Research Applications
2-Methylaminomethyl coumaran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biological effects.
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant and antimicrobial properties.
7-Hydroxy-4-methyl coumarin: A derivative with enhanced fluorescence properties.
3-Aminocoumarin: Known for its use in the synthesis of more complex heterocyclic compounds.
Uniqueness: 2-Methylaminomethyl coumaran stands out due to the presence of the methylaminomethyl group, which imparts unique chemical and biological properties. This modification can enhance its solubility, reactivity, and potential therapeutic applications compared to other coumarin derivatives .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGKHRKVBNBRDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33357-26-5 (hydrochloride) | |
Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50943453 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21130-01-8 | |
Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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